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Compound of Interest

Compound Name: Sgccbp30

Cat. No.: B13398374

Executive Summary: The Probe Profile

SGC-CBP30 is a highly selective chemical probe designed to inhibit the bromodomains (BRDs)
of CREB-binding protein (CBP/CREBBP) and E1A-binding protein p300 (EP300). Unlike
catalytic inhibitors that target the histone acetyltransferase (HAT) domain, SGC-CBP30 targets

the epigenetic "reading” function—the recognition of acetylated lysine residues on histones and
non-histone proteins.

This distinction is critical for experimental design: SGC-CBP30 displaces CBP/p300 from
chromatin without immediately abolishing the enzyme's catalytic ability to acetylate substrates if
recruited by other means. It is primarily used to dissect the role of chromatin recruitment in
oncogenic transcription (e.g., IRF4 in multiple myeloma) and immune regulation (Treg stability).

Key Chemical Properties
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Property Metric Notes

Targets the "Reader" domain,

Target CBP / p300 Bromodomains ] )
not the "Writer" (HAT) domain.

Highly potent in cell-free
Potency (Kd) ~21 nM (CBP); ~32 nM (p300) ) )
biophysical assays.

Significant cellular shift
Cellular IC50 ~1.0-25uM observed,; titration is required
for specific cell lines.

Clean profile against the BET
Selectivity >40-fold vs. BRD4(1) family (unlike non-selective
inhibitors).

Stock solutions typically
Solubility Low in aqueous media prepared in DMSO (10-50
mM).

Molecular Mechanism of Action

To use SGC-CBP30 effectively, one must understand the structural biology of its target. CBP
and p300 are transcriptional co-activators that mark active enhancers and promoters with
acetylation (H3K18ac, H3K27ac).[1]

The Displacement Mechanism

SGC-CBP30 acts as an acetyl-lysine mimetic. It occupies the hydrophobic pocket of the
CBP/p300 bromodomain, preventing the protein from docking onto acetylated nucleosomes.
This leads to a "chromatin eviction" effect, particularly at Super-Enhancers (SEs)—large
clusters of enhancers that drive the expression of key oncogenes.

Critical Distinction:
e HAT Inhibitors (e.g., A-485): Stop the writing of acetyl marks.

e BRD Inhibitors (SGC-CBP30): Stop the reading and sustained occupancy of acetyl marks.
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Visualization: The IRF4 Super-Enhancer Collapse

In Multiple Myeloma, CBP/p300 is disproportionately loaded onto the super-enhancer
controlling IRF4. The following diagram illustrates how SGC-CBP30 disrupts this oncogenic
loop.
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Figure 1: Mechanism of SGC-CBP30 mediated transcriptional suppression.[1][2] The probe
displaces the co-activator complex from super-enhancers, breaking the feed-forward loop
driving oncogenes like IRF4.

Therapeutic Applications & Case Studies
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A. Multiple Myeloma (Oncology)

Research has validated SGC-CBP30 as a potent suppressor of the IRF4/MYC axis. In
myeloma cell lines (e.g., LP-1, MM.1S), the viability is strictly dependent on the transcription
factor IRF4.

e Mechanism: SGC-CBP30 treatment results in the specific loss of H3K27ac at the IRF4
super-enhancer, reducing IRF4 mRNA and protein levels.

o Outcome: Downregulation of c-MYC (a direct target of IRF4) and induction of G1 cell cycle
arrest/apoptosis.

B. Immunology: Treg Stability

The transcription factor Foxp3 is the master regulator of Regulatory T cells (Tregs).[3][4][5] Its
stability is regulated by acetylation; deacetylated Foxp3 is prone to ubiquitin-mediated
degradation.

» Role of p300: p300 acetylates Foxp3, stabilizing the Treg phenotype.

o Effect of SGC-CBP30: While SGC-CBP30 inhibits the BRD, it does not directly inhibit the
HAT activity. However, by preventing chromatin recruitment, it may alter the spatial
availability of p300 to acetylate non-histone proteins or disrupt the enhanceosome required
for Foxp3 gene expression.

e Note: Use caution when comparing SGC-CBP30 to I-CBP112. While both are BRD
inhibitors, I-CBP112 has been reported to allosterically activate p300 HAT activity on
nucleosomes in some contexts, whereas SGC-CBP30 does not.[6]

Experimental Framework
Protocol 1: Cellular Viability & On-Target Validation

Objective: Determine the cellular IC50 and confirm on-target activity (IRF4 suppression) in
myeloma cells.

e Preparation:
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o Dissolve SGC-CBP30 in DMSO to 10 mM.[7]

o Prepare serial dilutions in media (Final DMSO < 0.1%).

Cell Culture:

o Seed LP-1 or MM.1S cells at 0.5 x 10”6 cells/mL.

Treatment:
o Treat cells with SGC-CBP30 (Range: 0.1 uM — 10 uM) for 72 hours.

o Control: Include a negative control compound (SGC-CBP30-N) if available, or DMSO
vehicle.

Readout (Viability):
o Use CellTiter-Glo or Resazurin assay.

o Expected Result: IC50 should be in the 1-3 uM range for sensitive lines.

Readout (Mechanistic):
o Harvest cells at 6 hours (early timepoint) for gPCR.
o Target Genes: IRF4, MYC.[8]

o Validation: >50% reduction in IRF4 mRNA confirms on-target BRD inhibition before overt
cytotoxicity occurs.

Protocol 2: ChiP-seq Workflow (Enhancer Profiling)

Objective: Visualize the "chromatin eviction" of p300 and the loss of acetylation marks.
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Figure 2: Optimized ChIP-seq workflow for assessing SGC-CBP30 efficacy. Critical step:

Normalize sequencing depth to accurately quantify the global reduction in enhancer

acetylation.

Selectivity & Comparative Data

The following table summarizes the selectivity profile of SGC-CBP30 compared to the BET
inhibitor JQ1, highlighting why SGC-CBP30 is the superior tool for studying CBP/p300

specifically.
L Biological

Feature SGC-CBP30 JQ1 (BET Inhibitor) L

Implication
) Distinct transcriptional

Primary Target CBP / p300 BRDs BRD2, BRD3, BRD4
programs.
SGC-CBP30 allows

Selectivity >40x vs BRD4 <1x vs CBP/p300 dissection of CBP vs

BET functions.

Transcriptional

Footprint

Focused (e.g., IRF4,

IFN response)

Broad (Global

suppression)

SGC-CBP30 is less
cytotoxic generally but
highly specific for
enhancer-driven

oncogenes.

Cellular Potency

UM range (1-2.5 pM)

nM range (50-500 nM)

Higher doses of SGC-
CBP30 are required

for cellular saturation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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